molecular formula C10H15NO B13301176 {3-[(Propan-2-yl)amino]phenyl}methanol

{3-[(Propan-2-yl)amino]phenyl}methanol

Katalognummer: B13301176
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: INAHHTCBBZHGQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{3-[(Propan-2-yl)amino]phenyl}methanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an isopropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Propan-2-yl)amino]phenyl}methanol typically involves the reaction of 3-nitrobenzyl alcohol with isopropylamineThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: {3-[(Propan-2-yl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {3-[(Propan-2-yl)amino]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of enzyme activity or as a ligand for specific receptors, influencing various biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of {3-[(Propan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The isopropylamino group may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s overall reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylmethanol: Lacks the isopropylamino group, making it less reactive in certain reactions.

    3-Aminophenylmethanol: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.

    3-Isopropylphenylmethanol: Lacks the amino group, affecting its biological activity and chemical properties.

Uniqueness

{3-[(Propan-2-yl)amino]phenyl}methanol is unique due to the presence of both the isopropylamino and hydroxyl groups

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

[3-(propan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C10H15NO/c1-8(2)11-10-5-3-4-9(6-10)7-12/h3-6,8,11-12H,7H2,1-2H3

InChI-Schlüssel

INAHHTCBBZHGQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=CC=CC(=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.